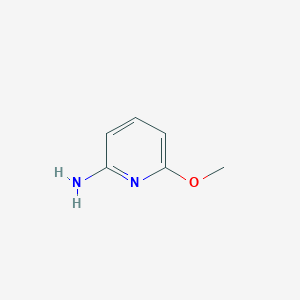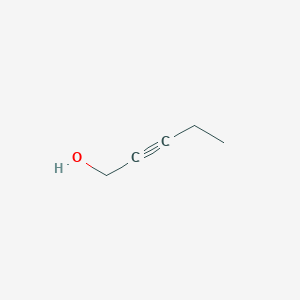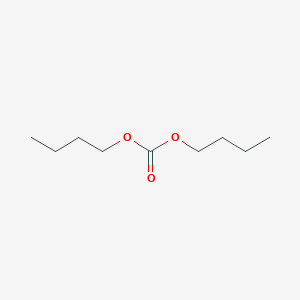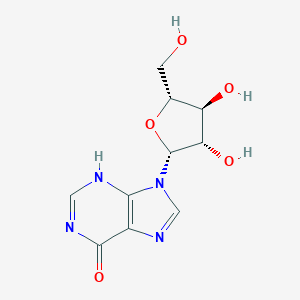
米诺膦酸
概述
描述
米诺膦酸是一种第三代双膦酸盐药物,主要用于治疗骨质疏松症。 它以其抑制骨吸收的高效性而闻名,使其成为管理骨密度和预防骨折的宝贵治疗剂 .
科学研究应用
米诺膦酸在科学研究中具有广泛的应用:
化学: 它被用作研究双膦酸盐化学和反应的模型化合物。
生物学: 米诺膦酸的研究重点是其对骨代谢和破骨细胞活性的影响。
作用机制
米诺膦酸通过抑制法尼基焦磷酸合酶的活性发挥作用,该酶参与甲羟戊酸途径。 这种抑制导致破骨细胞活性降低,从而减少骨吸收,增加骨密度 .
安全和危害
Minodronic acid should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
未来方向
Minodronic acid is the strongest inhibitor of bone resorption among available oral bisphosphonates, hence it can be administered once a month . It is approved for the treatment of osteoporosis in Japan . Future research may focus on optimizing the dosing regimen of Minodronic acid in relation to food intake to enhance the effectiveness of the treatment .
生化分析
Biochemical Properties
Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making minodronic acid effective in the treatment of osteoporosis .
Cellular Effects
Minodronic acid has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .
Molecular Mechanism
The molecular mechanism of action of minodronic acid involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, minodronic acid prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of minodronic acid in laboratory settings are limited, it has been reported that minodronic acid effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .
Dosage Effects in Animal Models
In animal models, minodronic acid has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.
Metabolic Pathways
Minodronic acid is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .
Transport and Distribution
As a bisphosphonate, minodronic acid has a high affinity for bone tissue, particularly areas of high bone turnover .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .
准备方法
合成路线和反应条件: 米诺膦酸的制备涉及几个关键步骤:
缩醛水解: 化合物 I 经过缩醛水解生成化合物 II。
闭环处理和水解: 化合物 II 与 2-氨基吡啶反应生成化合物 III。
磷酸化: 化合物 III 磷酸化生成米诺膦酸.
工业生产方法: 米诺膦酸的工业生产避免使用剧毒试剂,如氰化钠或溴。反应条件温和可控,使该工艺适合大规模生产。 步骤相对较短,产率高,降低了总成本 .
化学反应分析
米诺膦酸经历各种化学反应,包括:
氧化: 米诺膦酸在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 可以使用适当的还原剂进行还原反应。
取代: 米诺膦酸可以发生取代反应,特别是涉及膦酸基团。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤代烷烃等试剂可以促进取代反应。
主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生米诺膦酸的各种氧化衍生物 .
相似化合物的比较
米诺膦酸与其他双膦酸盐(如依替膦酸、阿仑膦酸和利塞膦酸)进行比较:
依替膦酸: 米诺膦酸在抑制骨吸收方面有效率提高了 1000 倍.
阿仑膦酸: 米诺膦酸的有效率提高了 10-100 倍.
利塞膦酸: 米诺膦酸在临床试验中显示出优越的疗效.
类似化合物:
- 依替膦酸
- 阿仑膦酸
- 利塞膦酸
- 帕米膦酸
属性
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minodronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 180064-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)


![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)




